HPOB HPOB HPOB is a potent inhibitor of histone deacetylase 6 (HDAC6; IC50 = 56 nM). It is at least 30-fold less effective against other HDACs. Through its effects on HDAC6, HPOB induces acetylation of α-tubulin but not histones. HPOB reduces the growth, but not the viability, of normal and transformed cells. It enhances the death of transformed cells as triggered by the topoisomerase II inhibitors etoposide and doxorubicin. HPOB enhances the cytotoxicity of the broad spectrum HDAC inhibitor SAHA against cancer cells in nude mice carrying an androgen-dependent CWR22 human prostate cancer xenograft.
Novel selective inhibitor of HDAC6 catalytic activity in vivo and in vitro
HPOB is a histone deacetylase 6 inhibitor used in the enhancement of anti-cancer drugs.

Brand Name: Vulcanchem
CAS No.: 1429651-50-2
VCID: VC0031402
InChI: InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)
SMILES: C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO
Molecular Formula: C17H18N2O4
Molecular Weight: 314.3

HPOB

CAS No.: 1429651-50-2

Cat. No.: VC0031402

Molecular Formula: C17H18N2O4

Molecular Weight: 314.3

* For research use only. Not for human or veterinary use.

HPOB - 1429651-50-2

Specification

Description HPOB is a potent inhibitor of histone deacetylase 6 (HDAC6; IC50 = 56 nM). It is at least 30-fold less effective against other HDACs. Through its effects on HDAC6, HPOB induces acetylation of α-tubulin but not histones. HPOB reduces the growth, but not the viability, of normal and transformed cells. It enhances the death of transformed cells as triggered by the topoisomerase II inhibitors etoposide and doxorubicin. HPOB enhances the cytotoxicity of the broad spectrum HDAC inhibitor SAHA against cancer cells in nude mice carrying an androgen-dependent CWR22 human prostate cancer xenograft.
Novel selective inhibitor of HDAC6 catalytic activity in vivo and in vitro
HPOB is a histone deacetylase 6 inhibitor used in the enhancement of anti-cancer drugs.

CAS No. 1429651-50-2
Molecular Formula C17H18N2O4
Molecular Weight 314.3
IUPAC Name N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)
Standard InChI Key RFAZNTABYJYOAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO
Appearance Assay:≥95%A crystalline solid

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